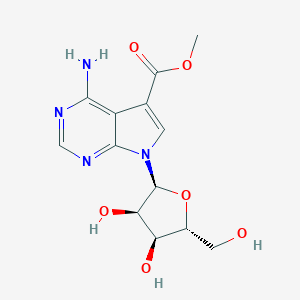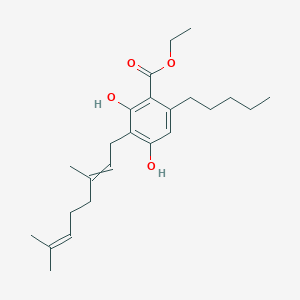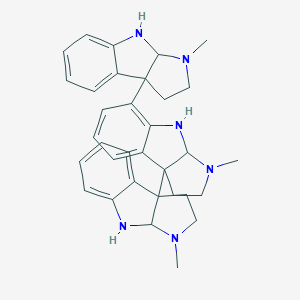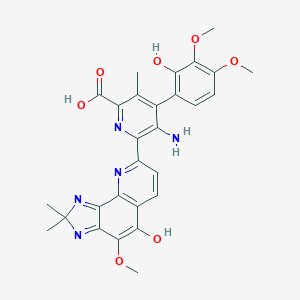
Cyclohexylidene(phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylidene(phenyl)acetic acid (CPAA) is a chemical compound that has been studied for its potential use in the pharmaceutical industry. It is a derivative of phenylacetic acid, which is a common precursor in the synthesis of many drugs. CPAA has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of Cyclohexylidene(phenyl)acetic acid is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Cyclohexylidene(phenyl)acetic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, Cyclohexylidene(phenyl)acetic acid has been shown to activate the peroxisome proliferator-activated receptor (PPAR), which is involved in the regulation of inflammation and metabolism.
Effets Biochimiques Et Physiologiques
Cyclohexylidene(phenyl)acetic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce fever and inhibit platelet aggregation. Cyclohexylidene(phenyl)acetic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Cyclohexylidene(phenyl)acetic acid is its relatively simple synthesis method and high yield. Cyclohexylidene(phenyl)acetic acid is also stable under a wide range of conditions, making it easy to handle in the laboratory. One limitation of Cyclohexylidene(phenyl)acetic acid is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of Cyclohexylidene(phenyl)acetic acid and its potential side effects.
Orientations Futures
There are several potential future directions for research on Cyclohexylidene(phenyl)acetic acid. One area of interest is the development of new drugs based on Cyclohexylidene(phenyl)acetic acid. Cyclohexylidene(phenyl)acetic acid derivatives could be synthesized and tested for their efficacy and safety in treating various diseases. Another area of interest is the study of the mechanism of action of Cyclohexylidene(phenyl)acetic acid. Further research could help to elucidate the exact molecular targets of Cyclohexylidene(phenyl)acetic acid and its downstream effects. Finally, more research is needed to fully understand the potential side effects of Cyclohexylidene(phenyl)acetic acid and its long-term safety profile.
Méthodes De Synthèse
Cyclohexylidene(phenyl)acetic acid can be synthesized by reacting cyclohexylideneacetonitrile with phenylacetic acid in the presence of a strong acid catalyst. The reaction proceeds through an intermediate imine, which is then hydrolyzed to form Cyclohexylidene(phenyl)acetic acid. This method has been optimized to produce high yields of Cyclohexylidene(phenyl)acetic acid with high purity.
Applications De Recherche Scientifique
Cyclohexylidene(phenyl)acetic acid has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs. Cyclohexylidene(phenyl)acetic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Nom du produit |
Cyclohexylidene(phenyl)acetic acid |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
2-cyclohexylidene-2-phenylacetic acid |
InChI |
InChI=1S/C14H16O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16) |
Clé InChI |
IYRMGELFNCXYBQ-UHFFFAOYSA-N |
SMILES |
C1CCC(=C(C2=CC=CC=C2)C(=O)O)CC1 |
SMILES canonique |
C1CCC(=C(C2=CC=CC=C2)C(=O)O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)


![[3.2.1]Propellane](/img/structure/B231374.png)

![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)





![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)

